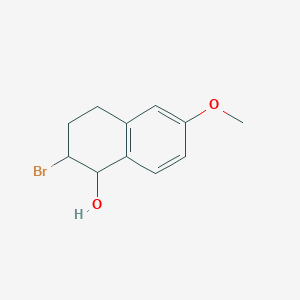

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Description

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a brominated tertiary alcohol featuring a tetrahydronaphthalene backbone with methoxy and hydroxyl substituents at positions 6 and 1, respectively. This compound is structurally related to bioactive molecules and intermediates in organic synthesis, particularly in the development of pharmaceuticals and chiral catalysts. Its stereochemistry and substituent arrangement influence its physicochemical properties and reactivity, making it a subject of interest in asymmetric synthesis and medicinal chemistry .

Properties

IUPAC Name |

2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13/h3-4,6,10-11,13H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDLOOIGBHGMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(C(CC2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol. This can be achieved by reacting 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include brominated tetrahydronaphthalenols with variations in substituent position and functional groups. Key comparisons are summarized below:

Physicochemical and Reactivity Comparisons

- Stereochemical Impact : The chiral center at C1 in the target compound enables enantioselective applications, as seen in enzymatic resolutions using lipases (e.g., Candida antarctica lipase A) .

- Reactivity : Bromine at C2 increases electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions. In contrast, benzyloxy-protected analogs (e.g., 6-(benzyloxy)-2-bromo-) are more stable under acidic conditions .

Biological Activity

2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (CAS No. 82167-71-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C11H13BrO2

- Molecular Weight : 257.12 g/mol

- IUPAC Name : 2-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

The biological activity of 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is believed to involve several mechanisms:

- Receptor Interaction : The compound may interact with various receptors in the body, influencing signaling pathways that are critical for cellular function.

- Enzyme Modulation : It has been shown to modulate the activity of specific enzymes, potentially affecting metabolic processes.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains and fungi. Here are some findings:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Candida albicans | Reduced viability | |

| Mycobacterium tuberculosis | Significant antimicrobial effect |

Neuroprotective Effects

In studies focusing on neuroprotection, compounds similar to 2-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol have shown promise as D3 dopamine receptor agonists. These compounds may protect against neurodegeneration induced by toxins such as MPTP:

- Dopamine Receptor Modulation : Agonists targeting the D3 receptor have been linked to neuroprotective effects in animal models. This suggests potential therapeutic applications for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Neuroprotective Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.